

synthesis of 2-Chloro-3-methoxypropionic Acid from starting materials

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-3-methoxypropionic Acid

CAS No.: 2544-05-0

Cat. No.: B1355491

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Advanced Synthesis Guide: 2-Chloro-3-methoxypropionic Acid

Executive Summary & Retrosynthetic Analysis

Target Molecule: **2-Chloro-3-methoxypropionic Acid** CAS: 2544-05-0 Molecular Formula: C

H

ClO

Key Applications: Chiral building block for functionalized amino acids (e.g., Lacosamide), herbicide safeners.

Retrosynthetic Logic

The synthesis is best approached by disconnecting the C

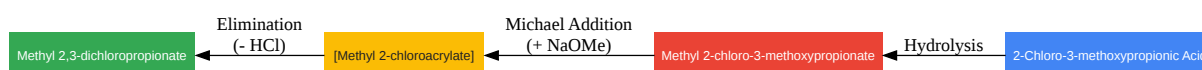
-O bond or the ester functionality.

- Disconnection A (Michael Addition): The

-methoxy group suggests a Michael addition of methoxide to an electron-deficient alkene (2-chloroacrylate).

- Disconnection B (Precursor Activation): The 2-chloroacrylate intermediate is generated in situ from 2,3-dichloropropionic acid esters via base-induced elimination.

Selected Route: The industrial standard involves the reaction of Methyl 2,3-dichloropropionate with Sodium Methoxide. This "one-pot" sequence initiates an elimination to form methyl 2-chloroacrylate, followed immediately by the regioselective Michael addition of methoxide.



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Figure 1: Retrosynthetic strategy relying on an elimination-addition sequence.

Method A: The Elimination-Addition Route (Industrial Standard)

This protocol is favored for its use of inexpensive starting materials and high regioselectivity.

Phase 1: Synthesis of Methyl 2-chloro-3-methoxypropionate

Reaction: Methyl 2,3-dichloropropionate + 2 NaOMe

Methyl 2-chloro-3-methoxypropionate + NaCl + MeOH

Mechanism:

- E2 Elimination: Methoxide acts as a base, removing the acidic -proton from the dichloroester, eliminating chloride to form Methyl 2-chloroacrylate.
- Michael Addition: A second equivalent of methoxide attacks the

- carbon of the acrylate. The presence of the
- chlorine atom stabilizes the intermediate carbanion, driving the reaction toward the desired
- methoxy product.

Experimental Protocol

Reagents:

- Methyl 2,3-dichloropropionate (1.0 equiv)
- Sodium Methoxide (NaOMe), 30% solution in Methanol (1.1–1.2 equiv)
- Methanol (Solvent)
- Glacial Acetic Acid (for quenching)

Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Inert gas (N₂) purge is recommended but not strictly required if moisture is controlled.
- Charging: Charge the flask with Methyl 2,3-dichloropropionate and dilute with anhydrous Methanol (5 volumes). Cool the solution to -5°C to 0°C.
 - Critical Control Point: Temperature must be kept low to prevent polymerization of the transient acrylate intermediate.
- Addition: Add the NaOMe solution dropwise over 60–90 minutes. Maintain internal temperature < 5°C.
 - Observation: A white precipitate (NaCl) will form immediately.
- Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour. Monitor by GC or TLC until starting material is < 1%.

- Quenching: Adjust pH to 6–7 using Glacial Acetic Acid. This neutralizes excess alkoxide and prevents retro-Michael elimination during workup.
- Workup: Filter off the NaCl salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) and wash with water. Dry organic layer over MgSO₄.
- Purification: Distillation under reduced pressure (vacuum) yields the ester as a colorless liquid.

Phase 2: Hydrolysis to the Free Acid

Reaction: Methyl 2-chloro-3-methoxypropionate + H

O/H

2-Chloro-3-methoxypropionic Acid

Why Acidic Hydrolysis? Basic hydrolysis (saponification) carries a risk of

β -elimination (reverting to 2-chloroacrylic acid) due to the leaving group ability of the methoxy group in the presence of strong base. Acidic hydrolysis is kinetically slower but thermodynamically safer for preserving the ether linkage.

Experimental Protocol

- Mixing: Combine the ester from Phase 1 with 6M HCl (3–4 equiv).
- Reflux: Heat the mixture to mild reflux (approx. 80–90°C) for 4–6 hours.
- Extraction: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3x).
- Isolation: Combine organics, wash with brine, and dry over Na

SO₄

. Evaporate solvent to yield the crude acid.

- Recrystallization: If the product solidifies (low melting point), recrystallize from Hexane/EtOAc; otherwise, purify via vacuum distillation.

Method B: Chiral Pool Synthesis (Enantioselective)

For drug development requiring high enantiomeric excess (ee), starting from the chiral pool (Serine) is superior to resolving the racemate.

Starting Material: D- or L-Serine (depending on desired target stereochemistry).

Workflow:

- Diazotization (Sandmeyer-type): Reaction of Serine with NaNO₂ and HCl.
 - Stereochemistry: This reaction typically proceeds with retention of configuration due to neighboring group participation by the carboxylate, forming 2-chloro-3-hydroxypropionic acid.
- O-Methylation: The resulting hydroxyl group is methylated.
 - Challenge: Selective O-methylation in the presence of a free carboxylic acid requires careful control (e.g., using dimethyl sulfate with limited base, or protecting the acid first).
 - Alternative: Start with O-Methyl-L-Serine if commercially available. Diazotization of O-Methyl-Serine directly yields **2-Chloro-3-methoxypropionic acid** with high optical purity.

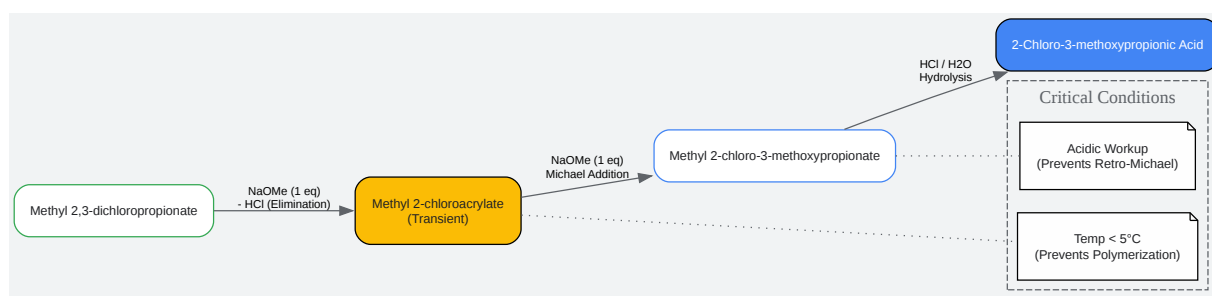
Analytical Characterization & Specifications

Validating the identity of the synthesized compound is mandatory.

Parameter	Specification	Method
Appearance	Colorless to pale yellow liquid/low-melting solid	Visual
Purity	> 98.0%	GC or HPLC
Identity (NMR)	1H NMR (CDCl ₃): 11.0 (s, 1H, COOH), 4.45 (t, 1H, CH-Cl), 3.8 (dd, 2H, CH ₂ -O), 3.4 (s, 3H, OCH ₃).	1H NMR
Identity (MS)	[M-H] ⁻ peak at 137/139 (Cl isotope pattern)	LC-MS (ESI ⁻)
Water Content	< 0.5%	Karl Fischer

Process Visualization (Mechanism)

The following diagram illustrates the mechanistic pathway of the industrial route (Method A), highlighting the critical elimination-addition sequence.



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Figure 2: Mechanistic flow from dichloro-precursor to final acid, emphasizing transient acrylate formation.

Safety & Handling

- Methyl 2,3-dichloropropionate: Potent lachrymator and vesicant. Handle only in a fume hood with butyl rubber gloves.
- Sodium Methoxide: Moisture sensitive and corrosive. Reacts violently with water.
- **2-Chloro-3-methoxypropionic Acid**: Corrosive organic acid. Causes burns.

References

- Preparation of **2-chloro-3-methoxypropionic acid** derivatives. European Patent EP2914574B1. (Describes the synthesis of the methyl ester via NaOMe addition to the dichloro-precursor).
- Synthesis of 2-chloro-3-alkoxypropionic acids. Journal of the American Chemical Society.
- Safety Data Sheet: **2-Chloro-3-methoxypropionic Acid**. TCI Chemicals. (Safety and handling specifications).
- Process for the preparation of amino acid derivatives (Lacosamide intermediates). Korean Patent KR101755548B1. (Details the use of the acid in pharmaceutical synthesis and its preparation from 2-bromo/chloro precursors).
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